Iproniazid
Overview
Description
Iproniazid, chemically known as N-isopropylisonicotinohydrazide, is a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class. It was initially developed for the treatment of tuberculosis but later found to have antidepressant properties. This compound was the first drug of the monoamine oxidase inhibitor series to be introduced into medicine in 1958. its use was discontinued in most parts of the world due to its hepatotoxicity .
Mechanism of Action
Target of Action
Iproniazid primarily targets Monoamine Oxidases (MAOs) . These enzymes are responsible for the breakdown of monoamines, which are neurotransmitters such as norepinephrine, serotonin, and dopamine . By inhibiting these enzymes, this compound increases the availability of these neurotransmitters .
Mode of Action
This compound is a non-selective, irreversible MAO inhibitor . It inhibits the activity of MAOs both directly and by forming an active metabolite, isopropylhydrazine . Both this compound and isopropylhydrazine react near the active site of MAOs, leading to the inhibition of these enzymes . This results in an increase in the levels of monoamine neurotransmitters in the brain, which can help alleviate symptoms of depression .
Biochemical Pathways
The inhibition of MAOs by this compound affects the metabolic pathways of monoamine neurotransmitters . Normally, MAOs break down these neurotransmitters, but the inhibition of these enzymes by this compound leads to an increase in their levels . This can affect various downstream effects, such as mood regulation .
Pharmacokinetics
It’s known that the drug can be excreted via different routes, including the lungs, urine, bile, and sometimes via the skin or breast milk .
Result of Action
The primary result of this compound’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to an improvement in mood and a reduction in symptoms of depression . It’s important to note that this compound was withdrawn from the market due to its hepatotoxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, certain food products containing tyramine can interact with this compound, which led to its withdrawal in Canada in July 1964 . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s overall health, other medications they may be taking, and their adherence to the prescribed dosage .
Biochemical Analysis
Biochemical Properties
Iproniazid inhibits the activity of monoamine oxidases (MAOs) both directly and by formation of an active metabolite, isopropylhydrazine . The formation of isopropylhydrazine from this compound has been observed without MAOs present . Both this compound and isopropylhydrazine react near the active site of MAOs .
Cellular Effects
The most significant adverse effects of using this compound is the hepatotoxicity caused by its metabolites . Moreover, usage of this compound results in several adverse effects such as dizziness (when lying down), drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching .
Dosage Effects in Animal Models
Rat models and other animal models have shown that cytochrome P450 enzymes convert isopropyl hydrazine to alkylating compounds that induce liver necrosis . Hepatic necrosis was found in rats with doses as low as 10 mg/kg .
Metabolic Pathways
This compound can also be metabolised by O-dealkylation from this compound to acetone and isoniazid . Isoniazid can undergo further metabolism via multiple metabolic pathways, of which one eventually results in alkylating agents as well . This toxifying metabolic pathway includes N-acetylation .
Transport and Distribution
This compound is metabolized in the body . This compound is converted to isopropyl hydrazine and isonicotinic acid in an initial hydrolysis reaction . Isopropyl hydrazine can either be released in the blood or it can be metabolically activated by microsomal CYP450 enzymes .
Subcellular Localization
Given its role as a monoamine oxidase inhibitor, it is likely to be found in the vicinity of these enzymes, which are located in the outer mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iproniazid can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which forms isonicotinohydrazide when it reacts with hydrazine. The isonicotinohydrazide is then reacted with isopropyl iodide to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of isonicotinohydrazide followed by its reaction with isopropyl iodide under controlled conditions to ensure high yield and purity. The reaction typically requires anhydrous conditions and the use of solvents like ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions: Iproniazid undergoes several types of chemical reactions, including hydrolysis, dealkylation, and oxidation .
Common Reagents and Conditions:
Hydrolysis: this compound is hydrolyzed to isonicotinic acid and isopropylhydrazine in the presence of water.
Dealkylation: Dealkylation of this compound results in the formation of isoniazid and acetone.
Oxidation: Oxidative reactions can further break down the compound into simpler molecules.
Major Products: The major products formed from these reactions include isonicotinic acid, isopropylhydrazine, isoniazid, and acetone .
Scientific Research Applications
Iproniazid has been extensively studied for its psychiatric effects. It was the first clinically effective monoamine oxidase inhibitor and was used to treat mental depression. The compound was found to energize rather than sedate depressed patients, making it a significant discovery in the field of psychopharmacology .
In addition to its psychiatric applications, this compound has been used in research to understand the metabolism of neurotransmitters and the relationship between psychiatric disorders and neurotransmitter metabolism .
Comparison with Similar Compounds
Isoniazid: Chemically similar to iproniazid, used primarily for the treatment of tuberculosis.
Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: A monoamine oxidase inhibitor with similar antidepressant properties
Uniqueness: this compound was unique in its ability to energize patients rather than sedate them, which was a significant distinction in the treatment of depression. its hepatotoxicity led to its replacement by other monoamine oxidase inhibitors with fewer side effects .
Properties
IUPAC Name |
N'-propan-2-ylpyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGNSNKLVNMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023168 | |
Record name | Iproniazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-92-2 | |
Record name | Iproniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iproniazid [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iproniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iproniazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iproniazid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPRONIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
161-161.5 | |
Record name | Iproniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Iproniazid's primary mechanism of action?
A: this compound functions as a potent monoamine oxidase (MAO) inhibitor [, , , ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.
Q2: How does MAO inhibition impact neurotransmitter levels?
A: By inhibiting MAO, this compound prevents the degradation of these neurotransmitters, leading to their accumulation in the brain [, , , ]. This increase in neurotransmitter levels is thought to contribute to its mood-elevating effects.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol.
Q4: Are there any specific insights into the material compatibility and stability of this compound?
A: While the provided research does not elaborate on material compatibility, it highlights the importance of considering potential drug-drug interactions [, , , ]. This compound's interaction with other medications, especially those metabolized by the same enzymatic pathways, requires careful consideration.
Q5: How do structural modifications of this compound influence its activity?
A: Research suggests that the alkylhydrazine residue of this compound is crucial for its MAO-blocking activity []. Modifications to this structure could alter its potency and selectivity.
Q6: Are there any known analogues of this compound with improved safety profiles?
A: Researchers have explored analogues like isocarboxazid and phenelzine, seeking safer alternatives [, ]. These compounds also inhibit MAO but exhibit different pharmacological profiles.
Q7: How is this compound metabolized in the body?
A: this compound is primarily metabolized in the liver [, ]. One of its metabolites, isopropylhydrazine, has been identified as a potential contributor to its hepatotoxicity [].
Q8: Does this compound induce or inhibit drug-metabolizing enzymes?
A: Research indicates that this compound can inhibit enzymes in the liver responsible for detoxifying drugs like barbiturates and amphetamines []. This inhibition can lead to potentially dangerous drug interactions.
Q9: What were the primary clinical applications of this compound?
A: this compound was initially used as an antituberculosis agent [, , , ]. Its mood-elevating effects led to its application in treating depression [, , , , , , , , , ].
Q10: What are the major safety concerns associated with this compound?
A: The most significant concern is hepatotoxicity, with reports of jaundice and even fatal liver damage [, , , , , , ]. Other adverse effects include hypotension, central nervous system disturbances, and potentially dangerous drug interactions [, , , , ].
Q11: Are there specific genetic factors that might predispose individuals to this compound-induced liver injury?
A: While the research provided doesn't directly address genetic factors, it does highlight that this compound exhibits strain-specific hepatotoxic effects in mice []. This suggests a potential role of genetic predisposition in its toxicity.
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